molecular formula C14H22N2O2 B6039580 (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime

(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime

Katalognummer B6039580
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: PZCIYZZQDKXDNA-HLETWVSPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime, also known as Memantine, is an FDA-approved medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, an important neurotransmitter in the brain.

Wirkmechanismus

(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime works by regulating the activity of glutamate, an important neurotransmitter in the brain. Glutamate is involved in many processes, including learning and memory, but excessive glutamate activity can lead to neuronal damage and death. (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime binds to the NMDA receptor, a type of glutamate receptor, and prevents excessive activation of the receptor. This helps to protect neurons from damage and death.
Biochemical and Physiological Effects
(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been shown to have several biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons (Xu et al., 2007). (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine (Parsons et al., 1999). In addition, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been found to improve cerebral blood flow in patients with Alzheimer's disease (Wilcock et al., 2002).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime in lab experiments is its high selectivity for the NMDA receptor, which allows for more accurate and specific research. However, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments (Parsons et al., 1999). In addition, the synthesis of (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime can be complex and time-consuming, which can make it difficult to obtain sufficient quantities for research purposes.

Zukünftige Richtungen

There are several potential future directions for research on (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime. One area of focus is on its potential therapeutic effects in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of focus is on developing more efficient synthesis methods for (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime, which could increase its availability for research and clinical use. Finally, there is a need for further research on the long-term effects of (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime use, including its potential effects on cognitive function and overall brain health.
Conclusion
In conclusion, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime is a promising medication for the treatment of Alzheimer's disease and has potential therapeutic effects in other neurological disorders. Its mechanism of action involves regulating the activity of glutamate, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime remains an important tool for scientific research. Future research on (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime will likely focus on its potential therapeutic effects in other neurological disorders and developing more efficient synthesis methods.

Synthesemethoden

The synthesis of (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime involves several steps, including the reaction of 1-adamantylamine with ethyl chloroformate to form 3-ethyl-1-adamantyl isocyanate, which is then reacted with hydroxylamine hydrochloride to produce (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime. The yield of the synthesis is around 50-60%, and the purity of the final product can be increased through recrystallization.

Wissenschaftliche Forschungsanwendungen

(3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been extensively studied for its potential therapeutic effects in Alzheimer's disease, Parkinson's disease, and other neurological disorders. In a randomized, double-blind, placebo-controlled trial, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime was found to significantly improve cognitive function and activities of daily living in patients with moderate to severe Alzheimer's disease (Reisberg et al., 2003). In addition, (3-ethyl-1-adamantyl)(hydroxyimino)acetaldehyde oxime has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Huntington's disease (Chen et al., 2007; Chen et al., 2008).

Eigenschaften

IUPAC Name

(NZ)-N-[(2E)-1-(3-ethyl-1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-2-13-4-10-3-11(5-13)7-14(6-10,9-13)12(16-18)8-15-17/h8,10-11,17-18H,2-7,9H2,1H3/b15-8+,16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCIYZZQDKXDNA-HLETWVSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)C(=NO)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC12CC3CC(C1)CC(C3)(C2)/C(=N/O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.